molecular formula C17H14N4O B2973058 N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide CAS No. 2034253-67-1

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide

Cat. No.: B2973058
CAS No.: 2034253-67-1
M. Wt: 290.326
InChI Key: AIFOECQYSGPNIB-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide is a synthetic organic compound featuring an isonicotinamide core linked to a [2,4'-bipyridin]-3-ylmethyl group. This structural motif combines the hydrogen-bonding capacity of the isonicotinamide moiety with the π-conjugated, chelation-capable bipyridine system. Structural characterization of similar compounds frequently employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(14-5-10-19-11-6-14)21-12-15-2-1-7-20-16(15)13-3-8-18-9-4-13/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFOECQYSGPNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinamide with 2,4’-bipyridine under specific conditions. One common method involves the use of tert-amyl alcohol as a solvent, with ferric oxide, cobalt tetroxide, and manganese dioxide as catalysts. The reaction is carried out at 80°C for 24 hours, resulting in a high conversion rate and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization from hot water or isopropanol are employed to obtain high-purity N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide with structurally related isonicotinamide derivatives, emphasizing substituent effects on bioactivity and synthesis.

Structural Features and Substitution Patterns

Compound Class Key Substituents Molecular Weight (g/mol) Notable Structural Attributes
Target Compound [2,4'-Bipyridin]-3-ylmethyl Not provided Bipyridine enhances π-stacking/chelation
Spiro-thiazolidines (e.g., 79, 80) Spiro-indoline-thiazolidinone + benzylidene Not reported Electron-withdrawing/donating groups modulate activity
Thiazolidinones (e.g., 3a-e) 2-Substituted phenyl + 4-oxothiazolidine Not reported Thiazolidine ring improves metabolic stability
5-Arylidene Derivatives 4-Chlorophenyl + arylidene ~300–350 (estimated) Arylidene enhances lipophilicity

Antimicrobial Activity

  • Spiro-thiazolidines (79, 80) :
    • Compound 79 (chlorobenzylidene): High activity against S. aureus (electron-withdrawing group).
    • Compound 80 (isopropylbenzylidene): Potent against E. coli (electron-donating group) .
  • Thiazolidinones (3a-e): Variable activity against bacterial/fungal strains; substituents on the phenyl ring critically influence efficacy .
  • 5-Arylidene Derivatives : MIC values as low as 0.15 µg/mL against S. cereviceaes, with broad-spectrum antifungal activity .

The target compound’s bipyridine group may offer unique advantages, such as metal chelation for targeting bacterial metalloenzymes or improved DNA intercalation.

Analytical and Testing Methods

  • Crystallography : SHELX programs are standard for structural validation, enabling precise bond-length/angle analysis .
  • Antimicrobial Assays :
    • Zone of Inhibition : Used for spiro-thiazolidines .
    • Turbidimetric Method : Applied to 5-arylidene derivatives, with absorbance measurements for MIC determination .

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide is a compound that combines elements of bipyridine and isonicotinamide structures. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a bipyridine moiety, which is known for its coordination properties with metal ions, and an isonicotinamide group that suggests involvement in various biological pathways. The presence of these functional groups enhances its potential for interacting with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The bipyridine component allows the compound to chelate metal ions, influencing the activity of metalloenzymes and potentially modulating various biochemical pathways.
  • NAD+ Metabolism : The isonicotinamide part is linked to nicotinamide adenine dinucleotide (NAD) metabolism, which plays a crucial role in cellular signaling and energy production.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, including histone deacetylases (HDACs), which are involved in gene expression regulation.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogens, indicating its potential as an antibacterial agent.
  • Anticancer Effects : Similar compounds have shown anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Activity : Studies suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : In a study assessing the compound's effect on RAW 264.7 macrophages, it was found to significantly reduce nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) was determined to be around 40 µM .
  • Enzymatic Activity Assays : A series of enzymatic assays demonstrated that this compound could induce the activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a marker for Nrf2 activation, in Hepa1c1c7 mouse hepatoma cells. This suggests that the compound may act as an Nrf2 activator, promoting cellular defense mechanisms against oxidative stress .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution characteristics, which are crucial for their efficacy as therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructureUnique Features
NicotinamidePyridine derivativeEssential for NAD synthesis; widely studied for metabolic health
2,4-DimethylpyridineMethylated pyridineUsed as a solvent; less biologically active than nicotinamide
6-(Cyclohexoxy)nicotinamideSimilar structureCyclohexane ring may alter solubility and interactions
N-Methyl-NicotinamideMethylated formKnown for its role in metabolic pathways but lacks bipyridine structure

This table highlights how this compound's combination of bipyridine coordination properties and isonicotinamide framework may allow for novel interactions and applications in medicinal chemistry.

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